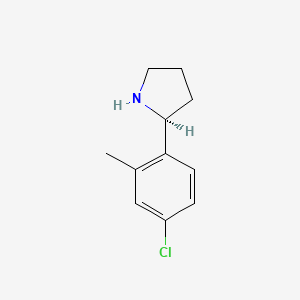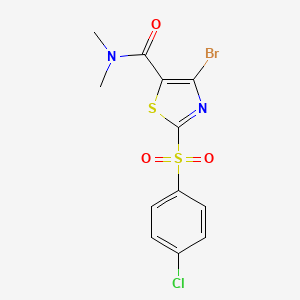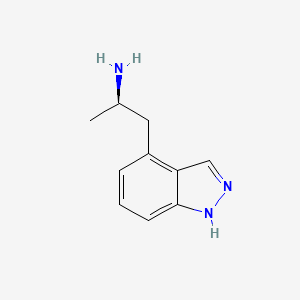
(R)-1-(1H-indazol-4-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1H-indazol-4-yl)propan-2-amine is a chiral compound featuring an indazole ring, which is a nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)propan-2-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Chiral Center Introduction: The chiral center at the propan-2-amine moiety can be introduced using chiral catalysts or starting materials.
Final Coupling: The indazole ring is then coupled with the chiral propan-2-amine moiety under suitable reaction conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for ®-1-(1H-indazol-4-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the indazole ring or the amine group.
Substitution: The indazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or halogenating agents are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(1H-indazol-4-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, ®-1-(1H-indazol-4-yl)propan-2-amine is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of ®-1-(1H-indazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A simpler analog without the chiral propan-2-amine moiety.
2H-Indazole: Another indazole derivative with different substitution patterns.
1-(1H-Indazol-4-yl)ethanamine: A compound with a similar structure but a different alkyl chain.
Uniqueness
®-1-(1H-indazol-4-yl)propan-2-amine is unique due to its chiral center and specific substitution pattern. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2R)-1-(1H-indazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10/h2-4,6-7H,5,11H2,1H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
CELMIQIKEGPXAN-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=C2C=NNC2=CC=C1)N |
SMILES canonique |
CC(CC1=C2C=NNC2=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


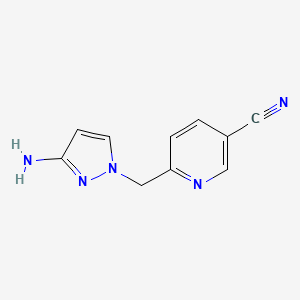

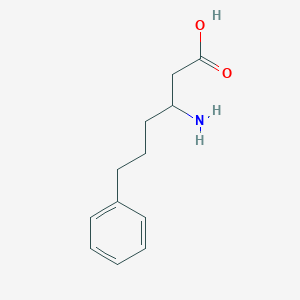

![2-Oxaspiro[4.4]nonan-6-amine](/img/structure/B12987899.png)
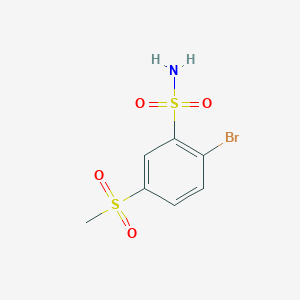
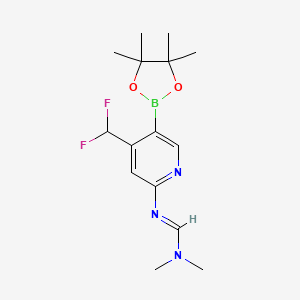
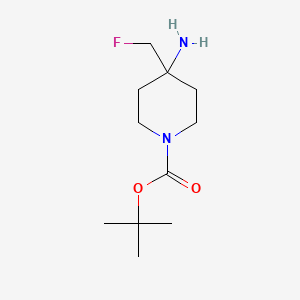
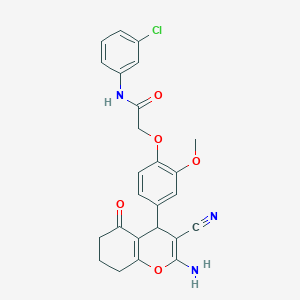
![tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12987936.png)

